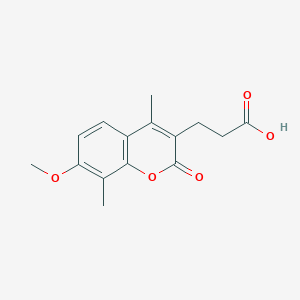

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

Description

Historical Development of Substituted Coumarins

Coumarins, first isolated in 1820 from Dipteryx odorata seeds, have evolved from natural isolates to synthetically engineered therapeutics. The seminal synthesis of coumarin by William Henry Perkin in 1868 via the Perkin reaction marked a turning point, enabling systematic structural modifications. Early studies revealed that unsubstituted coumarins exhibited toxicity, prompting investigations into substituted variants to improve safety and efficacy. For instance, the introduction of hydroxyl groups at position 7 (as in esculetin) and methyl groups at position 4 (as in 4-methylumbelliferone) demonstrated enhanced antioxidant and anti-inflammatory activities. By the mid-20th century, synthetic methods like the Pechmann condensation facilitated the production of diverse derivatives, including 3-substituted coumarins, which became pivotal in anticancer and antimicrobial research.

Classification and Nomenclature Within Chromen-2-One Derivatives

The chromen-2-one nucleus (IUPAC name: 2H-chromen-2-one) serves as the foundational structure for coumarin derivatives. Substitutions are numbered according to the bicyclic system, with positions 3, 4, 7, and 8 being most pharmacologically relevant. Coumarins are classified into six categories based on substituent patterns (Table 1):

| Type | Key Substitutions | Example Compounds |

|---|---|---|

| Simple coumarins | Hydroxyl/methoxy at C7 | Umbelliferone, Esculetin |

| Furanocoumarins | Furan ring fused at C6-C7 | Psoralen, Bergapten |

| Pyranocoumarins | Pyran ring fused at C5-C6 or C7-C8 | Grandivitin, Calanolide A |

| Biscoumarins | Two coumarin units linked | Dicoumarol |

| Dihydrofuranocoumarins | Reduced furan ring | Marmesin |

| Phenylcoumarins | Aromatic substituents at C3/C4 | Mammea A/AB |

The compound 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid falls into the "simple coumarin" category, distinguished by its 7-methoxy, 4,8-dimethyl, and 3-propanoic acid groups.

Significance of 3-Substituted-7-Methoxy Coumarins in Medicinal Chemistry

3-Substituted-7-methoxy coumarins exhibit enhanced receptor binding and metabolic stability compared to unsubstituted analogs. The 7-methoxy group improves lipophilicity, facilitating blood-brain barrier penetration, while 3-substitutions (e.g., propanoic acid) introduce hydrogen-bonding capacity critical for target engagement. For example, 7-methoxycoumarin derivatives demonstrate potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. Similarly, 3-carboxyalkyl substitutions, as seen in the subject compound, mimic endogenous fatty acids, enabling interactions with G protein-coupled receptors (GPR35). In a 2016 study, 3-(1H-tetrazol-5-yl)-substituted coumarins showed nanomolar agonism at GPR35, underscoring the pharmacophoric importance of the 3-position.

Research Evolution of 4,8-Dimethyl Coumarin Derivatives

The 4,8-dimethyl substitution pattern augments steric bulk and electron-donating effects, modulating both reactivity and bioavailability. Early studies on 4-methylcoumarins revealed their role as fluorescence probes due to enhanced quantum yields. The addition of an 8-methyl group, as in the subject compound, further stabilizes the chromen-2-one ring through van der Waals interactions, reducing oxidative degradation. In antihypertensive research, 8-methylated coumarins like visnadine exhibit calcium channel activation, while 4,8-dimethyl analogs demonstrate dual PPAR-γ/α agonism, relevant to metabolic disorders. Comparative studies indicate that 4,8-dimethyl groups synergistically enhance binding affinity to hydrophobic enzyme pockets, as observed in HIV-1 integrase inhibition assays.

Table 1. Structural Classification of Coumarin Derivatives

(Adapted from )

Properties

IUPAC Name |

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8-10-4-6-12(19-3)9(2)14(10)20-15(18)11(8)5-7-13(16)17/h4,6H,5,7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQUXVLMABKFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the following steps:

-

Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For example, 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen can be synthesized by reacting 4-methylresorcinol with ethyl acetoacetate in the presence of sulfuric acid.

-

Introduction of the Propanoic Acid Side Chain: : The propanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the chromen-2-one core with a suitable acylating agent, such as propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

-

Reduction: : Reduction reactions can convert the chromen-2-one core to chroman-2-one or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of chroman-2-one derivatives.

Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds derived from the coumarin structure exhibit significant antioxidant properties. The presence of methoxy and carbonyl groups enhances their ability to scavenge free radicals. Studies have demonstrated that 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid can inhibit oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation in various models, showing promise as a therapeutic agent for conditions like arthritis and inflammatory bowel disease. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various bacterial strains. It has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Foroughifar et al. (2018) | Evaluated antioxidant and anti-inflammatory activities | Potential use in nutraceuticals and pharmaceuticals |

| ACS Journal (2020) | Demonstrated antimicrobial efficacy against E. coli and S. aureus | Development of new antibacterial formulations |

| RSC Advances (2021) | Investigated the synthesis via MCRs with high yield | Efficient production for research and commercial applications |

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features may enable it to bind to specific receptors, leading to anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Size and Activity : Bulky aromatic groups at the 7-position (e.g., biphenyl, anthracenyl) correlate with enhanced antimicrobial activity, likely due to improved target binding . The target compound’s methoxy group may prioritize solubility over potency.

- Synthetic Feasibility : Biphenyl-substituted derivatives exhibit higher yields (e.g., 90% for compound 15 ), suggesting that electron-rich aromatic substituents facilitate synthesis.

Antimicrobial Activity

- Biphenyl Derivative (C₂₇H₂₄O₅) : Demonstrates low µM MIC and IC₅₀ values against B. anthracis and S. aureus, attributed to helicase inhibition .

- Chlorinated 3-Phenylpropanoic Acid Derivatives (Natural): Exhibit selective activity against E. coli and S. aureus (e.g., compound 1: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) but lack the coumarin core, limiting direct comparability .

Structural-Activity Relationships (SAR)

- Coumarin Core vs. Quinoline Core: Replacement of coumarin with a quinoline ring (e.g., 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid) results in moderate broad-spectrum activity, highlighting the importance of the heterocyclic scaffold .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Key Observations :

- Molecular Weight : The target compound’s lower molecular weight (276.29 vs. 429.3 for biphenyl derivative) may improve bioavailability.

- Substituent Polarity : Methoxy and methyl groups in the target compound likely enhance solubility compared to bulkier analogs, favoring oral absorption.

Biological Activity

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its molecular formula is with a molecular weight of approximately 276.28 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid and peptidoglycan production |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Bactericidal action with biofilm inhibition |

The compound exhibited selective activity against Gram-positive bacteria, showcasing a bactericidal effect rather than merely bacteriostatic .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity, particularly against Candida species. The IC50 values for various derivatives indicate that structural modifications can enhance or reduce antifungal efficacy:

| Compound | IC50 (μg/mL) | Activity |

|---|---|---|

| Unsubstituted derivative | >100 | Low activity |

| p-Chloro substituted | 40 | Moderate activity |

| p-Trifluoromethyl | <100 | Reduced activity |

These findings suggest that specific substitutions on the chromenone structure can significantly influence biological activity .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell cycle arrest and inhibition of tumor growth.

Case Study: Breast Cancer Cell Lines

In a study involving breast cancer cell lines, treatment with this compound resulted in:

- Cell Viability Reduction: A decrease in viability by up to 70% at concentrations above 50 μM.

- Apoptotic Induction: Increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

These results highlight the potential for further exploration in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid?

- Methodology :

- Synthesis : The compound is synthesized via NaOH hydrolysis of a 7-hydroxycoumarin ester intermediate. For example, analogs like 3-(7-substituted-4,8-dimethylcoumarin-3-yl)propanoic acids are prepared by reacting 7-hydroxycoumarin derivatives with alkyl/aryl halides, followed by saponification with NaOH (yields: 25–99%) .

- Characterization :

- TLC : Monitor reaction progress using Rf values (e.g., 0.27–0.54 in CHCl3:MeOH:CH3NH2) .

- NMR : Confirm substitution patterns via 1H NMR (e.g., aromatic protons at δ 7.15–7.72 ppm, methyl groups at δ 2.26–2.43 ppm) .

- LC/MS : Verify molecular weight (e.g., m/z 429.3–466.5 [M+H]+) and purity .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodology :

- Data Collection : Use single-crystal diffraction data (e.g., SHELX programs for small-molecule refinement). SHELXL refines atomic coordinates and thermal parameters .

- Space Group Determination : SHELXT automates space-group assignment and initial structure solution .

- Validation : Check for data consistency using R-factors and residual electron density maps .

Advanced Research Questions

Q. How can researchers optimize the hydrolysis step to improve yields of the propanoic acid derivative?

- Methodology :

- Parameter Screening : Vary NaOH concentration (e.g., 1–3 M), temperature (25–60°C), and reaction time (2–24 hours) to maximize yield. Lower yields (e.g., 25% for compound 11 ) may indicate incomplete hydrolysis or side reactions.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates .

- Monitoring : Use in-situ FTIR or HPLC to track ester-to-acid conversion .

Q. How can discrepancies in NMR data during structural confirmation be resolved?

- Methodology :

- 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals (e.g., aromatic protons in δ 7.3–7.7 ppm regions) .

- Purity Assessment : Re-crystallize the compound and re-acquire spectra to rule out impurities .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What computational methods support mechanistic studies of its inhibitory activity against bacterial helicases?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the coumarin core and helicase active sites (e.g., binding to ATPase domains) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess binding free energy (ΔG) .

- QSAR : Correlate substituent effects (e.g., methoxy vs. chloro groups) with inhibitory potency (IC50) .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

- Methodology :

- Salt Formation : Prepare sodium/potassium salts via neutralization with NaHCO3 or KOH .

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH Adjustment : Dissolve in PBS (pH 7.4) or Tris buffer (pH 8.0) to ionize the carboxylic acid group .

Data Contradiction Analysis

Q. How should conflicting LC/MS and elemental analysis data be interpreted?

- Methodology :

- Replicate Analysis : Repeat LC/MS (high-resolution mode) and CHN analysis to confirm molecular formula (e.g., C21H20O4 vs. contaminants) .

- Hydration Check : Account for hydrate formation (e.g., compound 14 in had 0.35 H2O per molecule).

- Impurity Profiling : Use HPLC-UV/ELSD to detect byproducts (e.g., unhydrolyzed esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.